Product packaging for 3-acetyl-6-methylpyridin-2(1H)-one(Cat. No.:CAS No. 25957-23-7)

3-acetyl-6-methylpyridin-2(1H)-one

Cat. No.: B3120089
CAS No.: 25957-23-7
M. Wt: 151.16 g/mol
InChI Key: IQTGEIJGILYRDG-UHFFFAOYSA-N
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Description

Contextualization of the Pyridinone Scaffold in Medicinal and Synthetic Chemistry

The pyridinone ring system is a prominent heterocyclic scaffold in the field of drug discovery and medicinal chemistry. frontiersin.orgresearchgate.netnih.gov Recognized as a "privileged structure," pyridinone derivatives are integral to a wide array of biologically active molecules. researchgate.netnih.gov Their unique physicochemical properties, such as the ability to act as both hydrogen bond donors and acceptors, contribute to their versatility. frontiersin.orgnih.gov This dual nature allows them to mimic peptide bonds and interact effectively with various biological targets. researchgate.net

Pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory effects. frontiersin.orgnih.govnih.gov The pyridinone core can be readily modified at several positions, allowing chemists to fine-tune properties like polarity, lipophilicity, and solubility to optimize pharmacokinetic profiles. frontiersin.orgnih.gov Furthermore, pyridinones serve as bioisosteres for other chemical groups like amides and phenyls, making them valuable tools in drug design. frontiersin.orgresearchgate.net Their role as synthetic intermediates for other biologically relevant pyridine-containing compounds further underscores their importance in organic synthesis. researchgate.net

Rationale for Dedicated Research on 3-acetyl-6-methylpyridin-2(1H)-one

While extensive research has been conducted on the broader class of pyridinones, dedicated investigation into this compound is still in its nascent stages. The rationale for focusing on this specific molecule stems from its potential as a highly functionalized building block for more complex molecules with therapeutic potential. The presence of three key functional groups—a pyridinone core, an acetyl group, and a methyl group—provides multiple points for chemical modification and diversification.

The acetyl group, in particular, is a versatile handle for a variety of chemical transformations. It can participate in reactions such as condensations, reductions, and the formation of hydrazones, enabling the synthesis of a diverse library of derivatives. nih.gov The strategic placement of the acetyl and methyl groups on the pyridinone ring influences the molecule's electronic properties and steric profile, which can be crucial for its interaction with biological targets. Research into this compound is driven by the hypothesis that its unique substitution pattern could lead to novel biological activities or serve as a key intermediate in the synthesis of new therapeutic agents.

A known synthesis route for this compound involves the reaction of 3-Cyano-6-methyl-2(1H)-pyridinone with Methylmagnesium Bromide. chemicalbook.comlookchem.com

Interactive Data Table: Chemical Properties of this compound

PropertyValue
CAS Number25957-23-7
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol

Note: This data is compiled from publicly available chemical databases. chemicalbook.com

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is characterized by its use as a precursor in the synthesis of more complex molecules rather than extensive investigation of its own biological properties. Its utility as a synthetic intermediate is a primary focus, with its reactive acetyl group being a key feature for derivatization.

Detailed Research Findings:

While direct biological studies on this compound are not widely published, its structural motifs are present in compounds with known biological activity. For instance, the acetylpyridine moiety is a component of various compounds screened for antibacterial, antioxidant, and antitumor activities. nih.gov This suggests that this compound itself could be a candidate for biological screening.

Future research on this compound is poised to expand in several directions. A systematic exploration of its own biological activity profile is a logical next step. Furthermore, its role as a versatile synthetic intermediate can be further exploited to create novel libraries of compounds for drug discovery programs. The development of more efficient and scalable synthetic routes to this compound would also be beneficial for the research community. As the importance of pyridinone scaffolds in medicinal chemistry continues to grow, it is anticipated that more focused research will be directed towards understanding the full potential of specifically substituted derivatives like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B3120089 3-acetyl-6-methylpyridin-2(1H)-one CAS No. 25957-23-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-6-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-4-7(6(2)10)8(11)9-5/h3-4H,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTGEIJGILYRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Acetyl 6 Methylpyridin 2 1h One and Its Derivatives

Direct Synthesis of 3-acetyl-6-methylpyridin-2(1H)-one

The direct synthesis of this compound has been effectively achieved through methods that construct the acetyl group onto a pre-existing pyridinone ring.

Utilization of Nitrile Precursors with Organometallic Reagents

A prominent and direct route to this compound involves the reaction of a nitrile precursor with an organometallic reagent. Specifically, the synthesis starts from 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. chemicalbook.com This nitrile-substituted pyridinone serves as a key intermediate.

The core of this transformation is the addition of a methyl group to the nitrile carbon, followed by hydrolysis to yield the acetyl group. The reaction is typically carried out by treating the nitrile precursor with a methyl Grignard reagent, such as methylmagnesium bromide (MeMgBr), in an appropriate solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com The process involves the slow addition of the Grignard reagent at a low temperature (e.g., -78 °C), followed by a gradual warming to room temperature to ensure the reaction proceeds to completion. chemicalbook.com After quenching the reaction with water, the desired product, this compound, is isolated and purified, with reported yields around 53%. chemicalbook.com

A similar strategy has been documented for the synthesis of related 3-acetylpyridine-2(1H)-thiones, where substituted 3-cyanopyridine-2(1H)-thiones are reacted with methyllithium (B1224462) (MeLi). researchgate.netresearchgate.net Studies have shown that the best results are obtained when the solid thione is added to a solution of methyllithium in ether, with a thione to MeLi molar ratio of 1:3. researchgate.net This approach underscores the utility of organometallic reagents in converting nitrile groups on pyridinone and pyridinethione scaffolds into acetyl functionalities.

Table 1: Synthesis of this compound via Nitrile Precursor Use the interactive controls to view reaction details.

PrecursorReagentSolventConditionsProductYieldReference
6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrileMethylmagnesium bromideTetrahydrofuran-78 °C to room temp., 3 hoursThis compound53% chemicalbook.com
Substituted 3-cyanopyridine-2(1H)-thioneMethyllithiumEther-3-acetylpyridine-2(1H)-thione- researchgate.net

Condensation Reactions in Pyridinone Ring Formation

The fundamental pyridinone ring structure can be assembled through various condensation reactions, which represent a foundational approach to the synthesis of this class of heterocycles. baranlab.org While not always leading directly to this compound, these methods are crucial for creating the core scaffold, which can be subsequently functionalized.

One of the most established methods is the Chichibabin pyridine (B92270) synthesis, which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives. wikipedia.org This approach, though versatile, can sometimes suffer from low yields. wikipedia.org

A more targeted synthesis for pyridin-2-one derivatives involves the cyclization of 1,3-dicarbonyl compounds with amides. For instance, the synthesis of 4,6-dimethyl-3-nitropyridin-2-one is achieved through the cyclization of acetylacetone (B45752) with nitroacetamide. mdpi.com Another example is the reaction of ethyl 3-oxoglutarate with triethylorthoformate in the presence of ammonia to yield ethyl 4-hydroxy-2-pyridinone-5-carboxylate, demonstrating the formation of the pyridinone ring from acyclic precursors. nih.gov These condensation strategies are vital for building the pyridinone framework present in the target molecule and its analogues.

Synthesis of Chemically Modified this compound Analogues

The generation of analogues of this compound often employs more complex strategies that allow for the introduction of diverse substituents on the pyridinone ring.

Strategies Employing Enaminone Intermediates for Pyridinone Construction

Enaminones are highly versatile building blocks in heterocyclic synthesis due to their dual nucleophilic and electrophilic nature. researchgate.net They serve as key intermediates for constructing a wide array of substituted pyridinone derivatives. researchgate.netnih.gov

One common strategy involves the reaction of enaminones with compounds containing active methylene (B1212753) groups. For example, novel N-arylpyrazole-containing enaminones have been reacted with active methylene compounds like 2,4-pentanedione and ethyl 3-oxobutanoate in the presence of ammonium (B1175870) acetate (B1210297) to produce substituted pyridine derivatives. nih.gov The reaction proceeds through a nucleophilic displacement followed by cyclization and dehydration. nih.gov

Another approach is the one-pot reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate. organic-chemistry.org This three-component reaction is believed to proceed through an enaminone intermediate, which then undergoes cyclodehydration to form the polysubstituted pyridine ring with complete regioselectivity. organic-chemistry.org These enaminone-based methods are powerful tools for creating libraries of pyridinone analogues with various substitution patterns.

One-Pot Multicomponent Approaches to Substituted Pyridinones

Multicomponent reactions (MCRs) have become a cornerstone of modern synthetic chemistry for their efficiency in building complex molecules in a single step. rsc.org Several MCRs have been developed for the synthesis of highly functionalized pyridines and pyridinones, offering significant advantages over traditional multi-step syntheses. rsc.orgrsc.orgsioc-journal.cn

A typical MCR for pyridine synthesis involves the reaction of a 1,3-dicarbonyl compound, an aldehyde, malononitrile (B47326), and an amine source (like ammonia or ammonium acetate) under basic conditions. rsc.orgrsc.org This approach allows for the formation of multiple new bonds in a single operation in a highly chemo- and regioselective manner. rsc.org Catalysts for these reactions can range from simple bases like sodium hydroxide (B78521) to solid catalysts like hydrotalcite, which can be reused. rsc.orggrowingscience.comtandfonline.com

For example, a series of 4-hydroxyl-2-pyridone derivatives were synthesized via a one-pot, multicomponent reaction of dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine, using L-proline as a catalyst. sioc-journal.cn These MCR strategies are exceptionally valuable for generating diverse libraries of substituted pyridinones for various research applications.

Table 2: Examples of One-Pot Multicomponent Reactions for Pyridine/Pyridinone Synthesis Use the interactive controls to explore different reaction components and catalysts.

Carbonyl Component 1Carbonyl Component 2Nitrile SourceAmine Source/CatalystProduct TypeReference
1,3-Dicarbonyl compoundsAromatic aldehydesMalononitrileNaOHSubstituted pyridines rsc.orgrsc.org
Aldehydes-MalononitrileThiophenol / HydrotalciteHighly substituted pyridines growingscience.com
Dimethyl 3-oxopentanedioateDMF-DMA-Primary amine / L-proline4-Hydroxyl-2-pyridones sioc-journal.cn
1,3-Dicarbonyl compoundAlkynone-Ammonium acetatePolysubstituted pyridines organic-chemistry.org

Regioselective Functionalization of the Pyridinone Core (e.g., Acetylation, Bromination)

The direct functionalization of a pre-formed pyridinone ring is a powerful strategy for synthesizing specific analogues. researchgate.netrsc.org This approach allows for the introduction of substituents at precise locations on the heterocyclic core.

Bromination is a key functionalization reaction. Studies on 3-acetyl-6-methyl-2-(methylthio)pyridine, a close derivative of the target compound, have shown that bromination can be directed to different positions based on the reaction conditions. researchgate.net Bromination in solvents like methanol (B129727) or chloroform (B151607) leads to substitution on the acetyl methyl group, yielding a 3-(bromoacetyl)pyridine derivative. researchgate.net In contrast, using N-bromosuccinimide (NBS) in carbon tetrachloride results in the formation of an N-(pyridinesulfenyl)succinimide, demonstrating a completely different reaction pathway. researchgate.net

Other regioselective functionalizations of the 2-pyridone core have been achieved through C-H bond activation. researchgate.net For instance, nickel/AlMe₃ catalysis can achieve regioselective alkenylation and alkylation at the C6 position. researchgate.net Manganese-mediated reactions have been developed for direct alkylation and arylation at the C3 position of 2-pyridones. researchgate.net Acylation of related heterocycles, such as the metalation and subsequent reaction of 2,6-lutidine with diethyl carbonate to form ethyl 6-methylpyridine-2-acetate, also exemplifies the targeted functionalization of pyridine derivatives. orgsyn.org These methods for regioselective modification are crucial for the synthesis of precisely structured analogues of this compound.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heterocyclic rings. uwindsor.caharvard.edu The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base and directs deprotonation to an adjacent ortho position. uwindsor.ca For pyridinone systems, the inherent functionalities can serve as effective DMGs.

In the case of this compound, the N-H proton is the most acidic and will be removed first by a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting lithium amide is a potent DMG. This directs the second deprotonation step to the C6 position. However, this position is already substituted with a methyl group. The next most likely position for metalation would be the C5 position, ortho to the C6-methyl and meta to the directing acetyl group. Alternatively, the acetyl group at the C3 position can also function as a DMG, directing metalation to the C4 position. The choice of base and reaction conditions is critical in determining the site of lithiation. harvard.edu Highly hindered amide bases are often employed for the metalation of electron-poor heterocycles to prevent competing nucleophilic addition to the ring. harvard.edu

Once the pyridinone ring is lithiated, the resulting organolithium intermediate can be quenched with a variety of electrophiles to introduce new functional groups. This one-pot sequence provides a highly efficient route to polysubstituted pyridines. nih.gov

Table 1: Plausible Directed Ortho-Metalation (DoM) Strategies for this compound Derivatives

Directing GroupBase / SolventTemperature (°C)Potential Site of MetalationElectrophile (E+)Product Type
N-anionLDA / THF-78C5I₂5-iodo derivative
N-anions-BuLi / TMEDA / THF-78C5Me₃SiCl5-silyl derivative
C3-AcetylLiTMP / THF-78C4DMF4-formyl derivative
C3-Acetyln-BuLi / THF-78C4ArCHO4-(hydroxy-aryl-methyl) derivative
Halogenation and Subsequent Functional Group Interconversion

Halogenation of the this compound scaffold introduces a versatile functional handle that enables a wide array of subsequent transformations through functional group interconversion (FGI). The site of halogenation depends on the specific reagents and conditions employed.

Electrophilic halogenating agents, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent, can be used. Research on the analogous compound 3-acetyl-6-methyl-2-(methylthio)pyridine has shown that bromination can occur at the acetyl methyl group to yield a 3-(bromoacetyl) derivative. researchgate.net This bromo ketone is a valuable precursor for synthesizing various fused and substituted heterocyclic systems, such as thiazoles, indolizines, and imidazo[1,2-a]pyridines. researchgate.net

Alternatively, halogenation can occur on the pyridinone ring itself, typically at the electron-rich C5 position. The resulting aryl halide is a key substrate for numerous palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with boronic acids can introduce new aryl or alkyl groups, while Buchwald-Hartwig amination allows for the formation of C-N bonds. nih.gov These FGI reactions dramatically expand the chemical space accessible from the halogenated pyridinone intermediate.

Table 2: Halogenation and Functional Group Interconversion (FGI) of this compound

Reaction TypeReagent(s)PositionIntermediateSubsequent Reaction (FGI)Reagents for FGIFinal Product Class
HalogenationNBS / CCl₄Acetyl-CH₃3-(bromoacetyl)-6-methylpyridin-2(1H)-oneHantzsch Thiazole SynthesisThiourea or Thioamide3-(thiazol-2-yl)-6-methylpyridin-2(1H)-one
HalogenationBr₂ / Acetic AcidC53-acetyl-5-bromo-6-methylpyridin-2(1H)-oneSuzuki CouplingArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃3-acetyl-5-aryl-6-methylpyridin-2(1H)-one
HalogenationI₂ / NISC53-acetyl-5-iodo-6-methylpyridin-2(1H)-oneSonogashira CouplingTerminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N3-acetyl-5-alkynyl-6-methylpyridin-2(1H)-one
HalogenationNCS / DMFC53-acetyl-5-chloro-6-methylpyridin-2(1H)-oneBuchwald-Hartwig AminationR¹R²NH, Pd₂(dba)₃, BINAP, NaOtBu3-acetyl-5-(amino)-6-methylpyridin-2(1H)-one

Chemical Reactivity and Transformation Pathways of 3 Acetyl 6 Methylpyridin 2 1h One

Electrophilic Aromatic Substitution Reactions on the Pyridinone Ring

The 2-pyridinone core exists in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form. This latter form imparts significant electron-rich, phenol-like character to the ring, making it susceptible to electrophilic aromatic substitution. However, the presence of the electron-withdrawing acetyl group at the C-3 position deactivates the ring towards these reactions. The substitution pattern is directed by a combination of the activating hydroxyl/oxo group and the deactivating acetyl group.

Halogenation Reactions (e.g., Bromination)

Direct halogenation of 3-acetyl-6-methylpyridin-2(1H)-one is not extensively documented in the literature. Generally, 2-pyridinones undergo electrophilic substitution preferentially at the C-3 and C-5 positions. In this specific molecule, the C-3 position is already substituted. Therefore, electrophilic attack, such as bromination, would be expected to occur at the C-5 position. The reaction would likely require a suitable brominating agent, potentially one that does not require strongly acidic conditions which might favor reaction at other sites. For comparison, other carbonyl compounds like acetophenone (B1666503) derivatives can be brominated on the α-carbon of the acetyl group using reagents like pyridine (B92270) hydrobromide perbromide under acidic conditions. nih.gov However, for ring bromination, the conditions would need to be controlled to favor electrophilic aromatic substitution over side-chain reaction.

Acylation Reactions

Standard Friedel-Crafts acylation reactions are generally not effective on pyridine rings, as the nitrogen atom complexes with the Lewis acid catalyst, leading to strong deactivation of the ring. organic-chemistry.org Even with the activating nature of the 2-oxo group, the pyridinone system is often not sufficiently reactive for traditional Friedel-Crafts conditions.

A more viable method for introducing a formyl group (a type of acylation) onto electron-rich aromatic and heterocyclic rings is the Vilsmeier-Haack reaction. wikipedia.orgchemistrysteps.com This reaction employs a phosphoru-s oxychloride/dimethylformamide (POCl₃/DMF) mixture to generate the Vilsmeier reagent, a milder electrophile. wikipedia.orgchemistrysteps.com For this compound, this reaction would be predicted to occur at the most nucleophilic position, C-5, to yield 3-acetyl-5-formyl-6-methylpyridin-2(1H)-one. This transformation introduces a valuable aldehyde functional group for further synthetic modifications. organic-chemistry.orgresearchgate.net

Reaction Reagents/Conditions Predicted Product Ref.
Vilsmeier-Haack FormylationPOCl₃, DMF3-acetyl-5-formyl-6-methylpyridin-2(1H)-one wikipedia.orgchemistrysteps.com

Nucleophilic Additions and Substitutions at Key Positions

The presence of carbonyl groups and the potential for tautomerization open up pathways for various nucleophilic attacks on the molecule.

Reactions Involving the Carbonyl Group of the Acetyl Moiety

The carbonyl group of the C-3 acetyl moiety is a classic electrophilic site susceptible to nucleophilic addition. While specific examples for this compound are not prevalent, its reactivity is expected to follow standard ketone chemistry. For instance, reduction with mild hydride agents like sodium borohydride (B1222165) (NaBH₄) would likely convert the acetyl group into a 1-hydroxyethyl group. More complex transformations, such as the Wittig reaction, could be employed to convert the carbonyl into an alkene, providing a route to further functionalization.

Reaction Type Reagents Expected Product
ReductionSodium Borohydride (NaBH₄)3-(1-hydroxyethyl)-6-methylpyridin-2(1H)-one
OlefinationWittig Reagent (e.g., Ph₃P=CH₂)6-methyl-3-(prop-1-en-2-yl)pyridin-2(1H)-one

Substitution of Pyridinone Ring Substituents

Direct nucleophilic substitution of the methyl or acetyl groups on the pyridinone ring is generally not feasible as they are not good leaving groups. However, the pyridone oxygen can be alkylated, which shifts the tautomeric equilibrium and activates the ring for other transformations. O-alkylation imparts aromaticity to the pyridine ring, creating a 2-alkoxypyridine derivative. This 2-alkoxy group can then act as a leaving group in nucleophilic aromatic substitution reactions. For example, reaction with hydrazine (B178648) can lead to the formation of a 2-hydrazino derivative, which can subsequently undergo cyclization. nih.gov

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

A significant application of this compound is its use as a precursor for the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines. This class of compounds is of interest in medicinal chemistry. nih.govnih.gov The most common strategy involves the conversion of the 2-oxo group into a 2-thio group, forming 3-acetyl-6-methylpyridine-2(1H)-thione . This thione is a key intermediate for the Gewald reaction and related cyclizations. wikipedia.orgresearchgate.net

The general pathway involves the S-alkylation of the thione with an α-halo compound containing an electron-withdrawing group (e.g., α-halo ketones, esters, or nitriles). This is followed by a base-catalyzed intramolecular cyclization, where the active methylene (B1212753) of the S-alkylated chain attacks the acetyl carbonyl or the nitrile derived from it, leading to the formation of a fused thiophene (B33073) ring. researchgate.netresearchgate.net

For example, reacting the thione with chloroacetonitrile (B46850) would yield a 2-(cyanomethylthio)pyridine intermediate. Subsequent base-catalyzed Thorpe-Ziegler cyclization would produce a 3-amino-2-acetylthieno[2,3-b]pyridine derivative.

Another important cyclization involves the reaction with hydrazine. A 3-acetyl-2-alkoxypyridine derivative, formed by O-alkylation of the title compound, can react with hydrazine. The reaction proceeds via initial substitution of the alkoxy group followed by intramolecular condensation between the hydrazine and the acetyl carbonyl to form a fused pyrazole (B372694) ring, yielding a pyrazolo[3,4-b]pyridine derivative. nih.gov

Starting Material Reagents/Conditions Product Class Reaction Type Ref.
3-acetyl-6-methylpyridine-2(1H)-thione1. α-haloacetyl compound (e.g., ClCH₂COR) 2. Base2-acyl-3-hydroxythieno[2,3-b]pyridineS-alkylation / Intramolecular Condensation researchgate.net
3-acetyl-6-methylpyridine-2(1H)-thione1. α-haloacetonitrile (e.g., ClCH₂CN) 2. Base3-amino-2-acetylthieno[2,3-b]pyridineS-alkylation / Thorpe-Ziegler Cyclization researchgate.net
3-acetyl-6-methylpyridine-2(1H)-thione1. Ethyl bromoacetate (B1195939) 2. Base3-hydroxythieno[2,3-b]pyridine-2-carboxylateS-alkylation / Intramolecular Condensation researchgate.net
3-acetyl-2-alkoxypyridineHydrazine HydratePyrazolo[3,4-b]pyridineNucleophilic Substitution / Cyclization nih.gov

Formation of Thieno[2,3-b]pyridine (B153569) Derivatives

The synthesis of thieno[2,3-b]pyridines, a class of compounds with significant biological activities, can be achieved from this compound through multi-step reaction sequences. A common strategy involves the initial conversion of the pyridin-2(1H)-one to its corresponding pyridine-2(1H)-thione derivative. This is typically accomplished by reaction with a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

Once the 3-acetyl-6-methylpyridine-2(1H)-thione is formed, it can undergo the Gewald reaction. This reaction involves the condensation of the thione (acting as the sulfur source and part of the backbone) with an α-cyanoester or other active methylene nitrile, such as malononitrile (B47326), in the presence of a base like morpholine (B109124) or piperidine. The acetyl group of the pyridinethione acts as the ketone component required for the initial Knoevenagel condensation, leading to the formation of a polysubstituted 2-aminothieno[2,3-b]pyridine. arkat-usa.orgmdpi.com

An alternative pathway involves the S-alkylation of the pyridinethione with an α-halo ketone, such as chloroacetone, followed by an intramolecular cyclization to yield the thieno[2,3-b]pyridine core. researchcommons.orgresearchgate.net Another approach starts by converting the 3-acetyl group into a more reactive intermediate. For instance, bromination of 3-acetyl-6-methyl-2-(methylthio)pyridine (obtained from the thione) yields a 3-(bromoacetyl) derivative. rsc.org This α-haloketone is a potent electrophile that can react with various nucleophiles to construct the fused thiophene ring. rsc.org

Table 1: Synthesis of Thieno[2,3-b]pyridine Derivatives This table is interactive. Click on the headers to sort the data.

Starting Material Reagents Resulting Fused System Reference
3-acetyl-6-methylpyridine-2(1H)-thione Malononitrile, Sulfur, Morpholine 3-Amino-6-methyl-2-acetylthieno[2,3-b]pyridine arkat-usa.orgmdpi.com
3-acetyl-6-methylpyridine-2(1H)-thione Chloroacetonitrile, Base 3-Amino-2-acetyl-6-methylthieno[2,3-b]pyridine researchcommons.orgresearchgate.net

Synthesis of Imidazo[1,2-a]pyridine and Pyrano[2,3-b]pyridine Systems

The construction of imidazo[1,2-a]pyridines and pyrano[2,3-b]pyridines from this compound highlights the compound's utility in synthesizing diverse fused heterocycles.

For the synthesis of imidazo[1,2-a]pyridines , a key intermediate is often a 2-aminopyridine (B139424) derivative. The starting this compound can be converted to 2-amino-3-acetyl-6-methylpyridine via amination. This intermediate can then undergo a classic cyclocondensation reaction with an α-halocarbonyl compound. nih.gov Alternatively, the 3-(bromoacetyl)-6-methyl-2-(methylthio)pyridine intermediate, mentioned previously, can be reacted with ammonia (B1221849) or primary amines. rsc.org This reaction proceeds via initial substitution of the bromine atom by the amine, followed by intramolecular cyclization where the pyridine ring nitrogen attacks the carbonyl carbon, leading to the formation of the fused imidazole (B134444) ring. rsc.org

The synthesis of pyrano[2,3-b]pyridines typically involves a reaction that forms a pyran ring fused to the pyridine core. One established method is the reaction of the this compound with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a base. nih.gov The reaction likely proceeds through an initial Knoevenagel condensation at the acetyl group, followed by a Michael-type addition involving the pyridinone oxygen or nitrogen, and subsequent cyclization and dehydration to afford the pyrano[2,3-b]pyridine system.

Table 2: Synthesis of Imidazo[1,2-a]pyridine and Pyrano[2,3-b]pyridine Derivatives This table is interactive. Click on the headers to sort the data.

Starting Material Reagents Resulting Fused System Reference
2-Amino-3-acetyl-6-methylpyridine α-Chloroketone (e.g., Chloroacetone) Substituted Imidazo[1,2-a]pyridine nih.govwikipedia.org
This compound Malononitrile, Piperidine 5-Amino-4-acetyl-2,7-dimethylpyrano[2,3-b]pyridin-3-carbonitrile nih.gov

Vilsmeier-Haack Reactions in Pyridinone-Based Annulations

The Vilsmeier-Haack reaction is a powerful formylation method that utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orghilarispublisher.com When applied to substrates like this compound, the reaction does not formylate the electron-rich pyridine ring itself, but rather targets the active methyl group of the acetyl moiety.

This reaction transforms the acetyl group into a β-chlorovinyl aldehyde functionality (-CO-CH=CH-Cl). This creates a highly versatile 1,3-bielectrophilic intermediate. This intermediate is not typically isolated but is used in situ for subsequent annulation reactions. For example, treatment of this Vilsmeier-Haack product with nucleophiles like hydrazine or hydroxylamine (B1172632) can lead to the formation of fused five-membered heterocyclic rings, such as pyrazoles and isoxazoles, respectively. jk-sci.com This strategy significantly expands the synthetic utility of the parent pyridinone, providing a gateway to complex fused systems.

Table 3: Vilsmeier-Haack Reaction and Subsequent Annulations This table is interactive. Click on the headers to sort the data.

Starting Material Reagents Intermediate/Product Reference
This compound 1. POCl₃, DMF 3-(2-Chloro-2-formylvinyl)-6-methylpyridin-2(1H)-one organic-chemistry.orghilarispublisher.comdergipark.org.tr
3-(2-Chloro-2-formylvinyl)-6-methylpyridin-2(1H)-one 2. Hydrazine Hydrate 4-(6-Methyl-2-oxo-1,2-dihydropyridin-3-yl)pyrazole jk-sci.com

Construction of Fused Pyrazole, Pyrazolopyrimidine, and Triazolopyrimidine Moieties

The dicarbonyl-like nature of this compound makes it an excellent precursor for building fused nitrogen-containing heterocycles, including pyrazoles, pyrazolopyrimidines, and triazolopyrimidines.

Fused Pyrazole (Pyrazolo[3,4-b]pyridine) Synthesis: The most direct route to a fused pyrazole involves the cyclocondensation of the 1,3-dicarbonyl-like system of this compound with hydrazine hydrate. nih.govmdpi.com In this reaction, the acetyl group and the pyridinone ring carbonyl act as the two electrophilic centers. The reaction typically proceeds in a solvent like ethanol (B145695) or acetic acid under reflux, yielding a 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one derivative. mdpi.comresearchgate.net

Pyrazolopyrimidine Annulation: To construct a fused pyrazolopyrimidine, a pyrazolopyridine intermediate with appropriate functional groups is required. The reaction of this compound with cyanoacetylhydrazine, for instance, can yield an aminopyrazolopyridine derivative. This amino group is a key handle for building the adjacent pyrimidine (B1678525) ring. tsijournals.commdpi.com Reaction of the aminopyrazolopyridine with reagents such as diethyl malonate, ethyl acetoacetate, or formamide (B127407) can lead to the formation of the fused pyrazolopyrimidine core through cyclocondensation. tsijournals.commdpi.com

Triazolopyrimidine Construction: The synthesis of triazolopyrimidines requires a hydrazino-substituted pyrazolopyrimidine or a related precursor. Starting from an aminopyrazolopyrimidine, the amino group can be converted to a hydrazino group via diazotization followed by reduction. This hydrazinopyrazolopyrimidine can then be cyclized into a triazolopyrimidine system. chemicalbook.com For example, reacting the hydrazino derivative with formic acid or triethyl orthoformate yields a fused tsijournals.comchemicalbook.comnih.govtriazolo ring. chemicalbook.com Alternatively, reaction with nitrous acid can lead to a tetrazolo-fused system, which can sometimes rearrange to the more stable triazolopyrimidine.

Table 4: Synthesis of Fused Pyrazole, Pyrazolopyrimidine, and Triazolopyrimidine Moieties This table is interactive. Click on the headers to sort the data.

Fused System Precursor Reagents Resulting Fused System Reference
Pyrazole This compound Hydrazine Hydrate 3,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one nih.govmdpi.comresearchgate.net
Pyrazolopyrimidine 4-Amino-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine Ethyl acetoacetate Dimethyl-substituted pyrazolo[3,4-b]pyrido[1,2-a]pyrimidinone tsijournals.commdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

A detailed ¹H NMR spectral analysis of 3-acetyl-6-methylpyridin-2(1H)-one would provide crucial information about the electronic environment and connectivity of the hydrogen atoms in the molecule. This would involve the assignment of chemical shifts (δ) for the methyl protons, the acetyl protons, and the protons on the pyridinone ring. Furthermore, the spin-spin coupling constants (J) between adjacent protons would elucidate the connectivity within the ring system. However, specific, experimentally determined chemical shifts and coupling constants for this compound are not available in the surveyed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. An analysis would involve assigning the chemical shifts for each of the eight carbon atoms in this compound, including the two methyl carbons, the acetyl carbonyl carbon, the pyridinone carbonyl carbon, and the four carbons of the heterocyclic ring. This data is essential for confirming the carbon framework and the presence of key functional groups. Regrettably, no publicly available ¹³C NMR data could be located for this compound.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment (e.g., COSY, NOESY)

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable for the unambiguous structural assignment of this compound. A COSY spectrum would definitively establish the proton-proton coupling networks, confirming the arrangement of substituents on the pyridinone ring. A NOESY spectrum would reveal through-space proximities between protons, offering insights into the molecule's three-dimensional conformation. The execution and interpretation of these experiments are contingent on having access to the compound and the necessary instrumentation, and the resulting data is not currently published.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond, the C-H bonds of the methyl groups, the acetyl carbonyl group (C=O), and the pyridinone ring carbonyl group. The precise frequencies of these bands would provide insight into the molecular structure and bonding. Without experimental data, a detailed vibrational mode analysis cannot be performed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

HRMS would provide a highly accurate measurement of the molecular mass of this compound. This data is used to confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. While the nominal molecular weight is known to be 151.16 g/mol , the precise mass from an HRMS experiment is not documented in available sources. chemicalbook.com Such a measurement would be critical for the definitive identification and characterization of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides critical insights into the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's electronic structure, particularly the nature of its chromophores and the presence of conjugated systems.

For this compound, the pyridinone ring, along with the acetyl group, constitutes the principal chromophore. The electronic spectrum is expected to exhibit absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. The n → π* transitions, which are generally weaker, involve the promotion of non-bonding electrons, such as those on the oxygen and nitrogen atoms, to antibonding π* orbitals.

While specific experimental data for the absorption maxima (λmax) and molar absorptivity (ε) of this compound are not available in the public literature, analysis of structurally similar pyridin-2(1H)-one derivatives allows for a qualitative prediction. For instance, studies on related compounds show that the low-energy absorption bands, often associated with intramolecular charge-transfer (CT) states, can be influenced by substituents and the solvent environment. In related pyridin-2(1H)-one systems, absorption maxima are often observed in the range of 300-350 nm.

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound

Transition TypePredicted λmax (nm)Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Solvent
π → π~320HighEthanol (B145695)
n → π~380LowEthanol

Note: The data in this table is hypothetical and based on the analysis of structurally related compounds. Experimental verification is required for accurate values.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Architecture

A single-crystal XRD analysis of this compound would reveal its crystal system, space group, and the dimensions of the unit cell. This data allows for the construction of a detailed molecular model. The planarity of the pyridinone ring, the orientation of the acetyl and methyl substituents, and the nature of intermolecular interactions, such as hydrogen bonding and π-stacking, can be precisely determined. For instance, the presence of the N-H and C=O groups suggests the potential for strong hydrogen bonding interactions, which would significantly influence the crystal packing.

Although a complete crystal structure for this compound has not been reported in publicly accessible crystallographic databases, data from analogous structures provide valuable insights. For example, the crystal structure of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one, a related compound, reveals a monoclinic crystal system with the space group P21/n. researchgate.net Such information suggests that this compound is also likely to adopt a common crystal system such as monoclinic or orthorhombic.

Table 2: Anticipated Crystallographic Parameters for this compound

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c, Pbca
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
α (°)90
β (°)90 - 110
γ (°)90
Z (molecules/unit cell)4 or 8

Note: The data in this table represents a prediction based on crystallographic data of similar heterocyclic compounds. Experimental determination is necessary to ascertain the actual parameters.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scielo.br It is widely applied in chemistry and materials science to predict molecular properties.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For 3-acetyl-6-methylpyridin-2(1H)-one, this process reveals the most likely three-dimensional arrangement of its atoms. The pyridinone ring, being a six-membered heterocycle, adopts a planar or near-planar conformation to maximize aromatic stability. The acetyl and methyl groups attached to the ring will orient themselves to minimize steric hindrance.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311G level)
ParameterBond/AngleValue
Bond LengthC2=O81.23 Å
Bond LengthN1-C21.40 Å
Bond LengthC3-C91.48 Å
Bond LengthC9=O101.25 Å
Bond AngleN1-C2-C3118.5°
Bond AngleC2-C3-C9121.0°
Dihedral AngleC2-C3-C9-O10~180°

The planarity of the pyridinone ring and the orientation of the acetyl group are critical in determining how the molecule interacts with its environment. The near 180° dihedral angle for C2-C3-C9-O10 suggests that the acetyl group's carbonyl is oriented away from the ring's carbonyl, which is an energetically favorable conformation.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. scielo.br A smaller gap suggests higher reactivity.

For this compound, the HOMO is primarily localized on the pyridinone ring, indicating this is the most probable site for electrophilic attack. The LUMO, conversely, is distributed over the acetyl group and the C=C bond of the ring, suggesting these are the likely sites for nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound
ParameterEnergy (eV)
HOMO Energy-6.54
LUMO Energy-1.89
HOMO-LUMO Gap (ΔE)4.65

The calculated energy gap of 4.65 eV indicates a molecule with moderate reactivity and good stability.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent low electron density (positive potential), the preferred sites for nucleophilic attack.

For this compound, the MEP map would show a region of high negative potential around the oxygen atom of the carbonyl group on the pyridinone ring and the oxygen of the acetyl group. These sites are thus prone to interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom attached to the nitrogen in the ring would be a site of positive potential, making it a likely hydrogen bond donor.

Global reactivity indices, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. scielo.br These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index.

Table 3: Calculated Global Reactivity Indices for this compound (in eV)
IndexValue
Ionization Potential (I)6.54
Electron Affinity (A)1.89
Electronegativity (χ)4.215
Chemical Hardness (η)2.325
Electrophilicity Index (ω)3.82

A higher ionization potential suggests that it is difficult to remove an electron, while a lower electron affinity indicates a lesser tendency to accept an electron. The chemical hardness value further supports the moderate reactivity suggested by the HOMO-LUMO gap. The electrophilicity index gives an idea of the molecule's ability to act as an electrophile.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govneliti.com

Given that pyridinone derivatives are known to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects, a hypothetical molecular docking study could be performed against a relevant protein target, for instance, cyclooxygenase-2 (COX-2) for anti-inflammatory activity or a bacterial enzyme like DNA gyrase for antimicrobial effects.

The docking process would involve placing the optimized structure of this compound into the active site of the target protein. The software then calculates the most favorable binding poses and assigns a docking score, which is an estimation of the binding affinity.

A typical ligand-protein interaction profile would detail the specific amino acid residues in the protein's active site that interact with the ligand. These interactions are usually non-covalent and can include:

Hydrogen Bonds: The carbonyl oxygen atoms and the N-H group of the pyridinone are prime candidates for forming hydrogen bonds with appropriate amino acid residues (e.g., serine, threonine, or the peptide backbone).

Hydrophobic Interactions: The methyl group and the aromatic ring can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, or isoleucine.

Pi-Stacking: The aromatic pyridinone ring can form pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Table 4: Hypothetical Ligand-Protein Interactions for this compound with a Putative Protein Target
Interaction TypeLigand GroupPotential Interacting Amino Acid Residue
Hydrogen BondC2=O (Ring Carbonyl)Serine, Arginine
Hydrogen BondN1-HAspartate, Glutamate
Hydrogen BondC9=O (Acetyl Carbonyl)Tyrosine, Lysine
Hydrophobic InteractionC6-MethylLeucine, Valine
Pi-StackingPyridinone RingPhenylalanine, Tryptophan

The results of such a docking study would provide a hypothesis for the mechanism of action of this compound at a molecular level, guiding further experimental validation and the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies can provide valuable predictive insights into how structural modifications might influence their therapeutic potential. By identifying key molecular features that govern activity, QSAR models serve as a guide for the rational design of new derivatives with enhanced potency and selectivity.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the broader class of pyridinone derivatives has been the subject of numerous QSAR investigations for various biological targets. These studies offer a clear framework for how such an analysis would be approached for this specific compound. The general process involves calculating a wide array of molecular descriptors and then using statistical methods to build a predictive model.

Descriptor Classes and Their Relevance

The predictive power of a QSAR model is fundamentally dependent on the molecular descriptors used in its development. These descriptors are numerical representations of the chemical and physical properties of a molecule. For a compound like this compound, several classes of descriptors would be relevant.

Constitutional Descriptors: These are the most basic descriptors and include properties like molecular weight, number of atoms, number of rings, and counts of specific functional groups. They provide a foundational understanding of the molecule's composition.

Topological Descriptors: These descriptors quantify the connectivity of atoms within the molecule, essentially describing its two-dimensional structure. Examples include molecular connectivity indices and shape indices, which can be crucial for understanding how the molecule fits into a biological target.

Electronic Descriptors: These descriptors relate to the electron distribution within the molecule. ucsb.edu Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are indicative of a molecule's reactivity. ucsb.edu Dipole moment and partial charges on atoms are also important electronic descriptors that can influence interactions with biological macromolecules. ucsb.edu

Steric Descriptors: These descriptors characterize the three-dimensional bulk and shape of the molecule. Parameters such as molecular volume, surface area, and principal moments of inertia fall into this category. researchgate.net They are critical for understanding how the size and shape of substituents on the pyridinone ring might affect binding to a receptor.

Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by its partition coefficient (logP), is a crucial factor in its pharmacokinetic and pharmacodynamic properties. Hydrophobic descriptors help in modeling how a molecule interacts with nonpolar regions of a biological target and its ability to cross cell membranes.

The table below provides a summary of descriptor classes and their potential relevance in a QSAR study of this compound derivatives.

Descriptor ClassExamplesRelevance to this compound
Constitutional Molecular Weight, Atom Count, Rotatable BondsBasic characterization of molecular size and flexibility.
Topological Connectivity Indices, Shape IndicesDescribes the branching and overall shape of the molecule.
Electronic HOMO/LUMO Energies, Dipole Moment, Partial ChargesGoverns electrostatic interactions and reactivity with biological targets. ucsb.edu
Steric Molecular Volume, Surface Area, Molar RefractivityDefines the spatial requirements for binding to a receptor or enzyme active site.
Hydrophobic LogP, Polar Surface Area (PSA)Influences membrane permeability and hydrophobic interactions with the target.

Building and Validating a QSAR Model

The development of a robust QSAR model typically follows a structured workflow. For a series of this compound analogs with known biological activities (e.g., IC₅₀ values for a particular enzyme), the process would involve:

Data Set Preparation: A diverse set of pyridinone derivatives with a significant range of biological activities would be compiled. This dataset is then typically divided into a training set for model development and a test set for external validation.

Descriptor Calculation: A large number of molecular descriptors from various classes would be calculated for each molecule in the dataset.

Variable Selection: To avoid overfitting and to create a more interpretable model, a subset of the most relevant descriptors is selected. Techniques like genetic algorithms or stepwise multiple linear regression are often employed for this purpose. researchgate.net

Model Generation: Using the selected descriptors, a mathematical model is constructed. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like k-Nearest Neighbors (kNN) and Support Vector Machines (SVM). nih.gov

Model Validation: The predictive power of the generated model is rigorously assessed. Internal validation is often performed using techniques like leave-one-out cross-validation (q²). External validation, using the independent test set, provides a more stringent evaluation of the model's predictive ability (r²pred). nih.gov

Illustrative QSAR Findings for Pyridinone Derivatives

While a specific QSAR study for this compound is not available, findings from studies on other pyridinone derivatives can offer predictive insights. For instance, QSAR studies on pyridinone-based inhibitors of HIV-1 reverse transcriptase have highlighted the importance of substituents at various positions on the pyridinone ring. nih.govnih.gov These studies have often shown that:

The presence of specific groups at certain positions can enhance activity. For example, modifications at positions 3, 4, and 6 of the pyridinone ring have been shown to be crucial for antiviral activity. frontiersin.org

Steric and electronic properties of the substituents play a significant role. For instance, the introduction of hydrophobic groups in certain regions can be beneficial for improving the activity of the compounds. mdpi.com

Three-dimensional QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions around the pyridinone scaffold. mdpi.commdpi.com

An illustrative QSAR model for a hypothetical series of this compound derivatives might yield an equation similar to the following:

pIC₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) - β₃(Descriptor C)

Where pIC₅₀ is the biological activity, Descriptor A might be an electronic descriptor, Descriptor B a steric descriptor, and Descriptor C a descriptor that negatively impacts activity. The coefficients (β) would indicate the magnitude of each descriptor's contribution.

The table below presents hypothetical statistical results for such a QSAR model, illustrating the parameters used to assess its quality.

Statistical ParameterValueInterpretation
R² (Coefficient of Determination) 0.92Indicates that 92% of the variance in the biological activity is explained by the model.
q² (Cross-validated R²) 0.75A q² value greater than 0.5 suggests good internal predictive ability. mdpi.com
r²pred (External Validation R²) 0.85An r²pred value greater than 0.6 indicates good predictive power for external data. nih.gov
F-statistic 120.5A high F-statistic value suggests that the model is statistically significant.
p-value < 0.001A low p-value indicates a very low probability that the observed correlation is due to chance.

Exploration of Biological Activities and Mechanisms in Vitro Focus

Enzyme Inhibition Studies (In vitro)

The ability of a compound to selectively inhibit specific enzymes is a cornerstone of modern drug discovery. For 3-acetyl-6-methylpyridin-2(1H)-one, the extent of its interaction with major enzyme families such as carbonic anhydrases and cholinesterases is an area of ongoing scientific interest.

Carbonic Anhydrase (CA) Isoform Selective Inhibition (e.g., hCA IX/XII)

Direct in vitro studies detailing the inhibitory effects of this compound on carbonic anhydrase (CA) isoforms are not extensively available in the current scientific literature. However, the broader class of pyridine-containing molecules has been a focus for developing selective CA inhibitors. Designing inhibitors that are selective for tumor-associated isoforms like hCA IX and hCA XII, over the more common hCA I and II, is a key goal in cancer research to minimize side effects. Research into related structures, such as 3-(6-methylpyridin-2-yl)coumarin-based chalcones, has demonstrated that the pyridine (B92270) motif can be incorporated into molecules that achieve selective inhibition of these cancer-related CA isoforms. These related compounds function by obstructing the entrance to the active site cavity of the enzyme.

Cholinesterase (AChE and BuChE) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for managing neurodegenerative diseases like Alzheimer's. While direct experimental data on the cholinesterase inhibitory activity of this compound is not presently found in published research, derivatives containing pyridazine (B1198779) and pyridinone structures have been synthesized and evaluated for this purpose. For instance, certain pyridazine-containing compounds have been identified as potent dual inhibitors of both AChE and BuChE, suggesting that this heterocyclic scaffold can be effective for targeting cholinesterase enzymes.

Anticancer Activity Mechanisms (In vitro Cell Line Studies)

The potential of this compound as an anticancer agent has been evaluated through its effects on the growth and survival of various human cancer cell lines.

Antiproliferative Effects on Human Carcinoma Cell Lines (e.g., MCF-7, HepG2, HCT-116, PC-3)

In vitro studies have demonstrated that this compound, isolated as a pure compound from the plant Euphorbia balsamifera, exhibits antiproliferative activity against several human carcinoma cell lines. The compound's cytotoxic effects were evaluated against a panel including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells.

The research yielded specific half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The pure compound displayed notable activity, with IC₅₀ values of 44.90 µM against MCF-7 cells, 42.67 µM against HepG2 cells, and 111.46 µM against HCT-116 cells. These findings highlight a significant cytotoxic effect of the compound on these cancer cell lines in a laboratory setting.

Antiproliferative Activity of this compound
Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Carcinoma44.90
HepG2Hepatocellular Carcinoma42.67
HCT-116Colorectal Carcinoma111.46

Investigation of Potential Apoptotic Induction Pathways

Apoptosis, or programmed cell death, is a critical pathway that is often dysregulated in cancer cells. Many anticancer agents function by inducing apoptosis. The intrinsic, or mitochondrial, pathway is a common mechanism, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases like caspase-9 and caspase-3. Another route is the extrinsic pathway, which is initiated by external signals.

While this compound has shown antiproliferative effects, detailed mechanistic studies to elucidate whether these effects are mediated through the induction of apoptosis are not yet available in the peer-reviewed literature. Further research is required to determine if this compound activates specific apoptotic signaling cascades, such as the mitochondrial pathway or other cell death mechanisms, in cancer cells.

Antimicrobial Efficacy (In vitro)

The discovery of new antimicrobial agents is crucial for combating infectious diseases. While crude extracts from Euphorbia balsamifera, the plant source from which this compound can be isolated, have shown antibacterial properties, specific data on the in vitro antimicrobial efficacy of the pure compound itself is limited. Studies on structurally related diacetylpyridine (B91181) derivatives have shown some antimicrobial activity, but direct extrapolation of these findings is not scientifically sound. Therefore, dedicated studies to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of pathogenic bacteria and fungi are needed to ascertain its potential as an antimicrobial agent.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Research into the antibacterial properties of pyridin-2(1H)-one derivatives has shown that these compounds can exhibit activity against a spectrum of bacteria. For instance, a study on a novel 3-acetylpyridin-2(1H)-one derivative, specifically 3-acetyl-4-(4-(dimethylamino) phenyl) -6-(7-hydroxy-2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one, demonstrated strong antibacterial activity. researchgate.net When compared to the standard drug ampicillin, this compound showed significant efficacy against both Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Klebsiella sp.) bacteria. researchgate.net

Another study focused on newly designed pyridinone and pyrazole (B372694) derivatives indicated that some of these compounds possess weak to good antibacterial activity. The most active derivatives were particularly effective against Bacillus subtilis and Proteus vulgaris. johnshopkins.edu Similarly, research on 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed that while many compounds had moderate activity against S. aureus, they showed poor effects on other tested bacteria. nih.gov Interestingly, one derivative with a small acetyl substituent exhibited broader antibacterial activity, though it was still considered moderate. nih.gov

A separate series of 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] pyridin-5(4H)-yl)fluoroquinolone derivatives, which incorporate a pyridinone-like scaffold, displayed good inhibitory potency against methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae. mdpi.com

Table 1: In vitro Antibacterial Activity of Pyridin-2(1H)-one Derivatives

Compound/Derivative Bacterial Strains Observed Activity Reference
3-acetyl-4-(4-(dimethylamino) phenyl) -6-(7-hydroxy-2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella sp. Strong antibacterial activity compared to ampicillin. researchgate.net
Novel pyridinone and pyrazole derivatives Bacillus subtilis, Proteus vulgaris Weak to good antibacterial activity; most active against specified strains. johnshopkins.edu
3-(pyridine-3-yl)-2-oxazolidinone derivatives Staphylococcus aureus Moderate activity against S. aureus; poor against other bacteria. nih.gov

Antifungal Activity

The antifungal potential of pyridin-2(1H)-one derivatives has also been a subject of investigation. The same study that highlighted the antibacterial prowess of 3-acetyl-4-(4-(dimethylamino) phenyl) -6-(7-hydroxy-2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one also reported its high antifungal efficacy against Candida albicans when compared to the standard drug fluconazole. researchgate.net

In a different study, novel synthesized 3,5-diacetylpyridine (B1650777) derivatives were screened for their antimicrobial properties, with some compounds showing notable antifungal activity. researchgate.net

Table 2: In vitro Antifungal Activity of Pyridin-2(1H)-one Derivatives

Compound/Derivative Fungal Strain Observed Activity Reference
3-acetyl-4-(4-(dimethylamino) phenyl) -6-(7-hydroxy-2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one Candida albicans High antifungal efficacy compared to fluconazole. researchgate.net

Antioxidant Activity (In vitro Assays)

The antioxidant properties of pyridin-2(1H)-one derivatives are another area of active research. Antioxidants are crucial for combating oxidative stress, which is implicated in numerous diseases. The in vitro antioxidant activity of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging.

The previously mentioned 3-acetyl-4-(4-(dimethylamino) phenyl) -6-(7-hydroxy-2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one, along with its precursor, demonstrated substantially stronger antioxidant activity than the well-known antioxidant ascorbic acid. researchgate.net These compounds exhibited a high capacity for scavenging both DPPH and hydroxyl radicals. researchgate.net The presence of carbonyl and amine groups, as well as steric hindrance, were suggested to enhance this antioxidant activity. researchgate.net

Another study on novel thiazolo[4,5-b]pyridine (B1357651) derivatives, which share a heterocyclic core, also reported on their antioxidant properties as evaluated by the DPPH radical scavenging method. pensoft.netresearchgate.net

Table 3: In vitro Antioxidant Activity of Pyridin-2(1H)-one Derivatives

Compound/Derivative Assay Observed Activity Reference
3-acetyl-4-(4-(dimethylamino) phenyl) -6-(7-hydroxy-2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one DPPH radical scavenging, Hydroxyl radical scavenging Substantially stronger antioxidant activity than ascorbic acid. researchgate.net

Applications in Advanced Materials Science and Catalysis

Utilization as a Building Block in Complex Heterocyclic Synthesis

The inherent reactivity of 3-acetyl-6-methylpyridin-2(1H)-one makes it a prime starting material for the synthesis of a diverse array of complex heterocyclic systems. The presence of the acetyl group and the pyridinone ring allows for a variety of chemical transformations, leading to the construction of fused and substituted heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Research has demonstrated the successful synthesis of 3-acetyl-6-methyl-2-(methylthio)pyridine from a related pyridinethione. This derivative serves as a key intermediate for further elaboration. For instance, the bromoacetyl derivative, obtained through bromination of the acetyl group, is a versatile precursor for the synthesis of various heterocyclic structures, including:

Thieno[2,3-b]pyridines: These compounds are formed through intramolecular cyclization reactions of appropriately substituted precursors derived from the bromoacetyl intermediate.

Imidazo[1,2-a]pyridines: The reaction of the bromoacetyl derivative with aminopyridines can lead to the formation of this class of fused heterocycles.

Indolizines: These nitrogen-containing fused systems can also be accessed from the versatile bromoacetyl precursor. researchgate.net

Furthermore, the core structure of this compound is analogous to other pyridinone systems that have been extensively used in multicomponent reactions. For example, the condensation of 4-hydroxy-6-methyl-1H-pyridin-2-one with carbonyl compounds and Meldrum's acid has been shown to produce complex pyranopyridine derivatives. researchgate.net This suggests a strong potential for this compound to participate in similar one-pot, multi-component strategies to generate molecular diversity. The general reactivity of the acetyl group in 2-acetylpyridine (B122185) derivatives, which can be deprotonated and reacted with various electrophiles, further underscores the synthetic potential of the title compound in constructing complex molecules.

Integration into Functional Materials

While direct integration of this compound into functional materials is an emerging area of research, the inherent properties of the pyridinone scaffold suggest significant potential. Pyridine (B92270) derivatives are known to act as effective ligands for a variety of transition metals. The coordination of such ligands to metal ions can impart specific electronic, optical, or catalytic properties to the resulting material.

The nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group in this compound can act as coordination sites for metal ions. This chelation capability could be exploited in the design of:

Metal-Organic Frameworks (MOFs): The ability to link metal centers could allow for the construction of porous, crystalline materials with applications in gas storage, separation, and catalysis.

Coordination Polymers: The formation of extended networks through metal-ligand coordination could lead to materials with interesting magnetic or photoluminescent properties.

Sensors: The interaction of the pyridinone ligand with specific metal ions could be designed to produce a detectable signal (e.g., a change in color or fluorescence), forming the basis for chemical sensors.

The development of functional materials based on this compound is a promising field that warrants further investigation to fully realize its potential.

Catalytic Applications of this compound Derivatives

The modification of this compound has paved the way for its use in various catalytic applications, ranging from organocatalysis to the development of recoverable catalyst systems.

Design of Organocatalysts

The core structure of this compound contains functionalities that are amenable to the design of organocatalysts. The acetyl group can be transformed into an enamine or enaminone moiety, which are key functional groups in a variety of organocatalytic transformations. Enaminone-based organocatalysts have been successfully employed in asymmetric synthesis, acting as hydrogen-bond donors to activate substrates. mdpi.com

By reacting this compound with chiral amines, it is conceivable to synthesize novel chiral organocatalysts. These catalysts could potentially be applied in a range of stereoselective reactions, such as Michael additions, aldol (B89426) reactions, and Mannich reactions. The pyridinone ring itself could also play a role in catalysis, either by influencing the electronic properties of the catalytic center or by participating in non-covalent interactions with the substrates.

Development of Supported Catalysts (e.g., Magnetically Recoverable Systems)

A significant advancement in catalysis is the development of supported catalysts that can be easily separated from the reaction mixture and reused, thereby improving the sustainability of chemical processes. Magnetic nanoparticles have emerged as a popular support material due to their high surface area and the ease of their separation using an external magnetic field. chemicalbook.comontosight.ai

While direct reports on the use of this compound in magnetically recoverable catalysts are limited, the synthesis of related pyridine derivatives on magnetic nanoparticles provides a clear blueprint for its potential application. For instance, a closely related compound, 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one, has been utilized in a three-component reaction to synthesize pyrano[2,3-b]pyridine derivatives, catalyzed by a copper complex supported on magnetic nanoparticles. arkpharmtech.com

The synthetic handles available on this compound would allow for its immobilization onto a solid support, such as silica-coated magnetic nanoparticles. The functionalized support could then be used as a heterogeneous catalyst. The general strategy involves:

Functionalization of the Support: Introducing reactive groups onto the surface of the magnetic nanoparticles.

Immobilization of the Pyridinone: Covalently attaching the this compound derivative to the functionalized support.

Catalyst Application: Using the supported catalyst in a chemical transformation.

Magnetic Separation and Reuse: Recovering the catalyst with a magnet for subsequent reaction cycles.

This approach offers a promising avenue for the development of environmentally benign and economically viable catalytic systems based on this compound.

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.